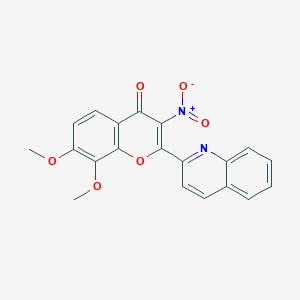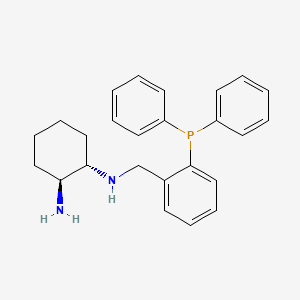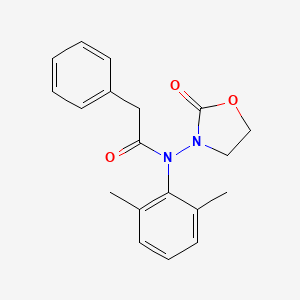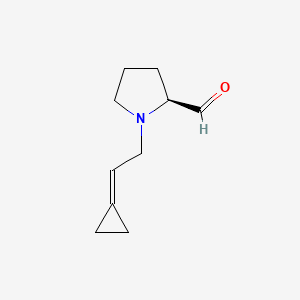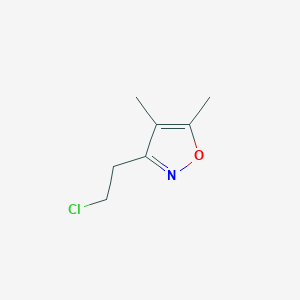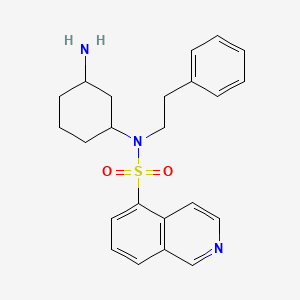
N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring, an isoquinoline moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline ring. The cyclohexylamine and phenethylamine moieties are then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the isoquinoline ring to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives
Applications De Recherche Scientifique
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .
Comparaison Avec Des Composés Similaires
- N-(3-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
- β-(cis-3-aminocyclohexyl)propionic acid
- β-(trans-4-aminocyclohexyl)propionic acid
Comparison: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide stands out due to its unique combination of a cyclohexyl ring, isoquinoline moiety, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity compared to similar compounds. For instance, the presence of the isoquinoline ring enhances its potential interactions with biological targets, making it more versatile in medicinal chemistry applications .
Propriétés
Numéro CAS |
651307-57-2 |
|---|---|
Formule moléculaire |
C23H27N3O2S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2 |
Clé InChI |
SBFLDFPKCPTLJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


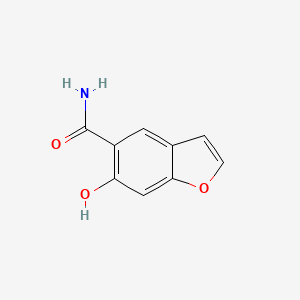

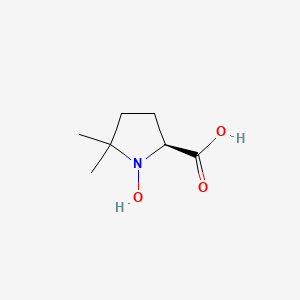
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)


![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

